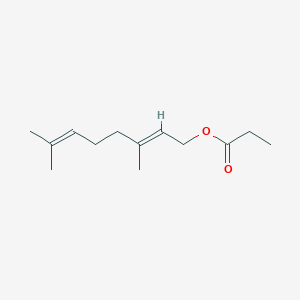
1,1,1,3-Tetrachlorononane
Übersicht
Beschreibung
1,1,1,3-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorononane can be synthesized through the chlorination of nonane. One common method involves the reaction of trichloromethanesulfonyl chloride with 1-octene . This reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the desired tetrachlorinated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3-Tetrachlorononane undergoes various chemical reactions, including:
Isomerization: The compound can also undergo isomerization to form different tetrachlorononane isomers through intermediate radical rearrangements.
Common Reagents and Conditions:
Reduction: Iron pentacarbonyl and hydrogen donors (e.g., hexamethylphosphoramide, dimethylformamide, isopropanol, isopentanol, cyclohexanol, triethylsilane).
Isomerization: The same reagents used in reduction can also facilitate isomerization through radical intermediates.
Major Products:
Reduction: 1,1,3-Trichlorononane.
Isomerization: Various isomers of tetrachlorononane, including 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a model compound to study radical transformations and chlorination reactions.
Environmental Science: The compound is studied for its environmental impact and behavior in various ecosystems.
Industrial Applications: Due to its chemical stability, this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,3-tetrachlorononane primarily involves radical intermediates. When subjected to reduction or isomerization conditions, the compound forms radical species that undergo rearrangements and reactions with hydrogen donors or other reagents. These radical transformations are facilitated by catalysts such as iron pentacarbonyl .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,7-Tetrachloroheptane
- 1,1,1,9-Tetrachlorononane
Comparison: 1,1,1,3-Tetrachlorononane is unique due to its specific chlorine substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane, this compound exhibits different radical transformation pathways and product distributions .
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHFUTULBZGYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446936 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-27-5 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



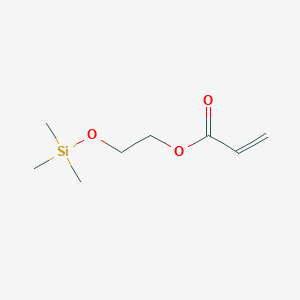

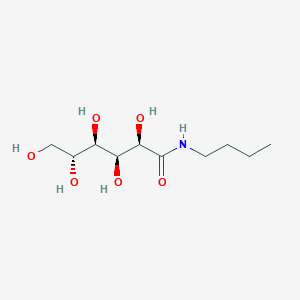
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
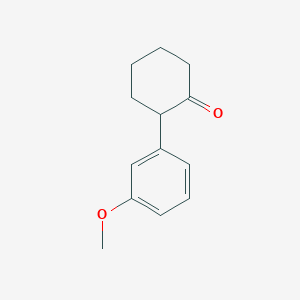
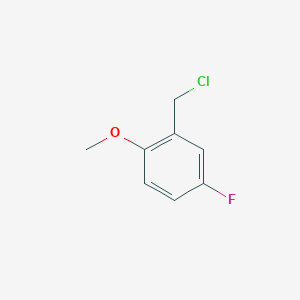

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
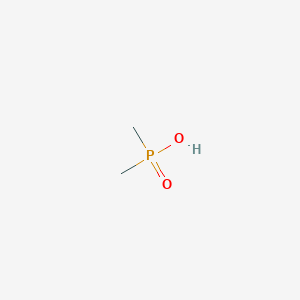
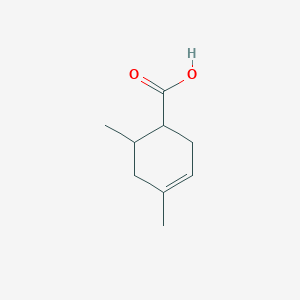
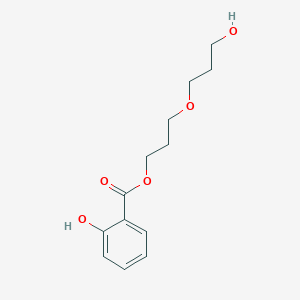
![2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B91726.png)
